LEI 101 hydrochloride, chemically known as 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride, is a novel compound characterized as a selective partial agonist of the cannabinoid receptor type 2. This compound has garnered attention for its potential therapeutic applications, particularly in the management of pain and inflammation without significant central nervous system side effects. It exhibits over 100-fold selectivity for the cannabinoid receptor type 2 compared to the cannabinoid receptor type 1, making it a promising candidate for peripheral therapeutic interventions .
LEI 101 hydrochloride is classified under small molecules and is primarily sourced from synthetic processes aimed at developing cannabinoid receptor modulators. Its chemical structure is designed to optimize binding affinity and selectivity for the cannabinoid receptor type 2, which is predominantly expressed in peripheral tissues . The compound's unique properties position it within the broader category of cannabinoid-based therapeutics.
The synthesis of LEI 101 hydrochloride involves multi-step organic reactions that include cyclization and functional group modifications. The process typically starts with commercially available precursors, followed by reactions that introduce the cyclopropyl group and other substituents to form the imidazolidine core. Key steps in the synthesis may include:
The detailed synthetic route can be found in literature focusing on cannabinoid receptor agonists, although specific methodologies may vary among different research groups .
The molecular formula of LEI 101 hydrochloride is C₁₈H₁₈ClF₁N₄O₂S, with a molecular weight of approximately 396.88 g/mol. The compound features a complex structure that includes:
The three-dimensional conformation of LEI 101 is crucial for its interaction with the cannabinoid receptor type 2, influencing its pharmacological properties .
LEI 101 hydrochloride primarily undergoes interactions with cannabinoid receptors, leading to various downstream effects. Notably, it acts as a partial agonist at the cannabinoid receptor type 2, which mediates its therapeutic effects. Key reactions include:
In vitro studies have demonstrated that LEI 101 can effectively inhibit pro-inflammatory cytokines in models of renal injury, showcasing its potential utility in treating conditions like nephrotoxicity induced by chemotherapy agents .
LEI 101 hydrochloride exerts its pharmacological effects primarily through activation of the cannabinoid receptor type 2. This activation leads to:
Research indicates that LEI 101's mechanism involves downstream signaling cascades that affect cellular responses related to pain perception and inflammation .
LEI 101 hydrochloride has several scientific applications, including:
LEI 101 hydrochloride is systematically named as 3-Cyclopropyl-1-[[4-[6-[(1,1-dioxido-4-thiomorpholinyl)methyl]-5-fluoro-2-pyridinyl]phenyl]methyl]-2,4-imidazolidinedione hydrochloride. Its molecular formula is C₂₃H₂₆ClFN₄O₄S, derived from the protonation of the parent base (C₂₃H₂₅FN₄O₄S) with hydrochloric acid. The molecular weight is 508.99 g/mol, calculated from isotopic distribution patterns and elemental analysis (C 54.27%; H 5.15%; Cl 6.96%; F 3.73%; N 11.01%; O 12.57%; S 6.30%) [1] [9]. The cyclopropyl and imidazolidinedione groups confer rigidity, while the thiomorpholine 1,1-dioxide moiety enhances polarity and hydrogen-bonding capacity [2] [6].
While single-crystal X-ray diffraction data remains unpublished, spectroscopic analyses confirm the structural identity:
O=C1N(C2CC2)C(CN1CC3=CC=C(C4=NC(CN5CCS(CC5)(=O)=O)=C(F)C=C4)C=C3)=O.[H]Cl
APLLNJWPLUIBCG-UHFFFAOYSA-N
[1] [9]Mass spectrometry reveals an exact mass of 508.1347 Da, consistent with the proposed formula. Fourier-transform infrared (FTIR) spectroscopy shows characteristic peaks at 1,715 cm⁻¹ (C=O stretch of imidazolidinedione) and 1,320 cm⁻¹ (S=O asymmetric stretch) [1] [6]. Nuclear magnetic resonance (NMR) spectra exhibit a singlet at δ 4.55 ppm (methylene bridge) and a multiplet at δ 2.85 ppm (thiomorpholine protons) [2]. LEI 101 hydrochloride exhibits marked solubility variations across solvents:
Table 1: Solubility Profile of LEI 101 Hydrochloride
Solvent | Max. Concentration (mg/mL) | Max. Concentration (mM) |
---|---|---|
DMSO | 50.9 | 100 |
Water | <0.1 | <0.2 |
Methanol | 5.2 | 10.2 |
Ethanol | 3.8 | 7.5 |
This profile stems from its ionic nature and moderate lipophilicity (calculated LogP ≈ 2.5). The high DMSO solubility facilitates in vitro stock solutions (50–100 mM), while aqueous insolubility necessitates formulation aids like surfactants for in vivo studies [1] [2] [6]. Sonication or warming to 37°C may enhance dissolution kinetics in organic phases [1].
LEI 101 hydrochloride demonstrates exceptional selectivity for CB₂ receptors:
Table 2: Receptor Binding Affinity and Selectivity
Target | Assay Type | pEC₅₀ or pKᵢ | Selectivity vs. CB₁ |
---|---|---|---|
CB₂ | GTPγS binding | 8.0 | >100-fold |
CB₁ | Radioligand binding | <5.0 | Reference |
hERG | Potassium channel | <4.0 | Not applicable |
This >100-fold selectivity arises from complementary interactions with CB₂’s extracellular loop 2, which differs significantly from CB₁. Off-target screening against 168 GPCRs, ion channels, and enzymes (including endocannabinoid hydrolases hFAAH, MAGL, DAGL, and NAPE-PLD) showed no significant activity (IC₅₀ >10 µM) [2] [5] [7].
Functional assays classify LEI 101 hydrochloride as a partial agonist:
Structure-kinetic relationship studies of 24 LEI 101 analogs reveal:
Comprehensive Compound Identification
Table 3: Nomenclature and Identifiers of LEI 101 Hydrochloride
Identifier Type | Value |
---|---|
IUPAC Name | 3-Cyclopropyl-1-[[4-[6-[(1,1-dioxido-4-thiomorpholinyl)methyl]-5-fluoro-2-pyridinyl]phenyl]methyl]-2,4-imidazolidinedione hydrochloride |
Synonyms | LEI 101 HCl; 3-Cyclopropyl-1-(4-{6-[(1,1-dioxidothiomorpholino)methyl]-5-fluoropyridin-2-yl}benzyl)imidazolidine-2,4-dione hydrochloride |
CAS Number | 2250025-91-1 |
PubChem CID | 127021038 |
Molecular Formula | C₂₃H₂₆ClFN₄O₄S |
Brand Names | MedKoo (Cat# 462210); Tocris (Cat# 5826); MedChemExpress (HY-124283A) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3